molecular formula C14H18FNO3S B2514935 (2-氟苯基)(3-(异丁基磺酰基)氮杂环丁烷-1-基)甲酮 CAS No. 1797276-37-9

(2-氟苯基)(3-(异丁基磺酰基)氮杂环丁烷-1-基)甲酮

货号 B2514935
CAS 编号: 1797276-37-9
分子量: 299.36
InChI 键: KZGYPUIEQHVXHI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is also known as AZD-9164 and belongs to the class of azetidinone-containing molecules. The compound has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

科学研究应用

胆固醇吸收抑制

一项研究重点介绍了发现一种与(2-氟苯基)(3-(异丁基磺酰基)氮杂环丁烷-1-基)甲酮结构相似的化合物,具体为 SCH 58235。该化合物被设计为一种有效的口服胆固醇吸收抑制剂,在动物模型中显示出降低总血浆胆固醇的潜力 (Rosenblum 等,1998)

放射性标记和成像

另一项研究重点关注合成和体内评估一种结构相似的化合物,以潜在用作血清素 5-HT2A 受体的 SPECT 示踪剂。这项研究证明了此类化合物在脑成像应用中的放射性标记的效用 (Blanckaert 等,2007)

抗肿瘤活性

已探索与 (2-氟苯基)(3-(异丁基磺酰基)氮杂环丁烷-1-基)甲酮结构相关的化合物的合成和生物学评估,以了解其潜在的抗肿瘤活性。特别关注它们对癌细胞增殖的抑制作用 (唐和傅,2018)

催化不对称加成

一项研究探索了使用与所讨论化合物密切相关的对映纯氮杂环丁烷衍生物,用于有机合成中的催化不对称加成。这项研究证明了此类化合物在促进高度选择性化学反应中的效用 (王等,2008)

药物处置研究

对具有相似化学结构的化合物 GDC-0973 的研究调查了其在临床前物种中的处置及其与动物模型中疗效的关系。这项研究提供了对这类化合物的药代动力学和药效学的见解 (Choo 等,2012)

作用机制

Target of Action

The primary target of (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is the serine hydrolase monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Mode of Action

(2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .

Biochemical Pathways

The inhibition of 2-AG degradation by (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone affects the endocannabinoid system. This system plays a crucial role in various physiological processes, including mood regulation, appetite, pain sensation, and inflammation . By inhibiting MAGL, the compound indirectly leads to CB1 occupancy by raising 2-AG levels .

Pharmacokinetics

It is known that the compound binds to magl in a time- and dose-dependent manner

Result of Action

The action of (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone results in significant increases in 2-AG and norepinephrine levels . In vivo, the compound exhibits antinociceptive efficacy in models of inflammatory and neuropathic pain . It is also noted that the compound can produce neuropathic antinociception without inducing hippocampal synaptic depression or decreasing electroencephalogram gamma power .

生化分析

Biochemical Properties

(2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . By inhibiting MAGL, (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone increases the levels of 2-AG, which in turn activates cannabinoid receptors CB1 and CB2. These interactions have been linked to various physiological effects, including modulation of mood, appetite, pain, and inflammation .

Cellular Effects

The effects of (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the elevation of 2-AG levels due to MAGL inhibition leads to increased activation of CB1 and CB2 receptors, which are involved in regulating neurotransmitter release, immune response, and cell proliferation . Additionally, (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been observed to affect synaptic transmission and plasticity, thereby influencing cognitive functions and behavior .

Molecular Mechanism

At the molecular level, (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone exerts its effects primarily through the inhibition of MAGL. This inhibition is competitive with respect to the 2-AG substrate, meaning that the compound binds to the active site of MAGL, preventing the enzyme from degrading 2-AG . The resulting increase in 2-AG levels leads to enhanced activation of CB1 and CB2 receptors, which are G-protein-coupled receptors involved in various signaling pathways . This mechanism of action underscores the potential therapeutic applications of (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone in treating conditions related to mood, pain, and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound binds to MAGL in a time- and dose-dependent manner, leading to sustained elevation of 2-AG levels . Over prolonged periods, this can result in significant changes in neurotransmitter levels and receptor activity, which may have implications for long-term therapeutic use . Additionally, the stability of (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone in various solvents and conditions has been evaluated to ensure its efficacy in experimental settings .

Dosage Effects in Animal Models

The effects of (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound has been shown to provide significant enzyme occupancy and therapeutic effects without adverse side effects . At higher doses, it can induce hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram (EEG) gamma power . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

(2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is involved in metabolic pathways related to the endocannabinoid system. By inhibiting MAGL, the compound prevents the breakdown of 2-AG, leading to its accumulation and subsequent activation of CB1 and CB2 receptors . This interaction affects various metabolic processes, including lipid metabolism, energy balance, and immune response . The compound’s influence on these pathways underscores its potential as a therapeutic agent for metabolic disorders .

Transport and Distribution

The transport and distribution of (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone within cells and tissues are critical for its efficacy. The compound is transported across cell membranes and distributed to various tissues, where it exerts its effects on MAGL and cannabinoid receptors . The presence of specific transporters and binding proteins may facilitate its localization and accumulation in target tissues, enhancing its therapeutic potential . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone .

Subcellular Localization

The subcellular localization of (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone plays a crucial role in its activity and function. The compound is known to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it interacts with MAGL and other biomolecules . Post-translational modifications and targeting signals may direct the compound to these compartments, influencing its efficacy and stability . Understanding the subcellular distribution of (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can provide insights into its mechanism of action and potential therapeutic applications .

属性

IUPAC Name

(2-fluorophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3S/c1-10(2)9-20(18,19)11-7-16(8-11)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGYPUIEQHVXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。